molecular formula C11H19NO4 B8090343 (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid

Cat. No.: B8090343
M. Wt: 229.27 g/mol
InChI Key: CZHREJZYTWIJKW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring:

  • A four-membered azetidine ring with 3,3-dimethyl substituents at position 3.
  • A tert-butoxycarbonyl (Boc) protecting group at position 1.
  • A carboxylic acid moiety at position 2 in the (2S) configuration.

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drugs requiring rigid, strained ring systems to modulate bioavailability and target binding.

Properties

IUPAC Name

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHREJZYTWIJKW-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid, commonly referred to as Boc-DMA, is a compound with significant relevance in medicinal chemistry and pharmaceutical applications. This compound is characterized by its unique azetidine structure, which contributes to its biological activity and potential therapeutic uses.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1932195-22-6
  • Purity : Typically >95% .

The biological activity of Boc-DMA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its absorption and bioavailability.

Enzyme Inhibition

Research indicates that Boc-DMA exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has been studied for its potential role as an inhibitor of enzymes related to amino acid metabolism, which could have implications in conditions like metabolic disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of Boc-DMA. In vitro assays demonstrated that Boc-DMA possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values suggest that Boc-DMA could be a candidate for developing new antibacterial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that Boc-DMA exhibits selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

One notable case study involved the use of Boc-DMA in a novel drug formulation aimed at enhancing the delivery of chemotherapeutic agents. The study reported improved therapeutic outcomes in animal models with reduced side effects compared to conventional treatments.

Comparison with Similar Compounds

Ring Size and Strain

The azetidine core (four-membered ring) distinguishes the target compound from five-membered (pyrrolidine, thiazolidine) or six-membered (piperidine) analogs. Smaller rings exhibit higher ring strain, which can:

  • Increase reactivity in ring-opening or functionalization reactions.
  • Reduce conformational flexibility , favoring specific stereochemical outcomes in drug design.
Compound Ring Type Ring Size Strain Implications Reference
Target compound Azetidine 4-member High strain, rigid conformation
(2S,3S)-Boc-3-methoxypyrrolidine-2-carboxylic acid Pyrrolidine 5-member Moderate strain, enhanced flexibility
(2S)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid Thiazolidine 5-member (with S) Reduced strain, sulfur enhances polarity

Substituent Effects

The 3,3-dimethyl groups on the azetidine ring contrast with methoxy , fluoro , or hydroxy substituents in analogs. These differences impact:

  • Steric hindrance : Dimethyl groups may hinder nucleophilic attacks or enzyme binding.
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) alter acidity and reactivity.
Compound Substituents Steric/Electric Impact Application Example Reference
Target compound 3,3-dimethyl High steric bulk, hydrophobic Rigid intermediate
(2S,4S)-Boc-4-fluoropyrrolidine-2-carboxylic acid 4-fluoro Increased polarity, metabolic stability Antiviral drugs
(2S,3S)-Boc-3-methoxypyrrolidine-2-carboxylic acid 3-methoxy Electron-donating, improved solubility Chiral resolution processes

Functional Group Variations

The carboxylic acid at position 2 is critical for ionic interactions in drug targets. Analogs with ester or amide groups exhibit altered pharmacokinetics:

Compound Functional Group Key Property Reference
Target compound Carboxylic acid Ionic solubility, bioactivity
Methyl 1-Boc-azetidine-2-carboxylate Methyl ester Prodrug potential, lipophilicity
[1-(2S)-Boc-pyrrolidine-2-carbonyl]acetic acid Acetic acid side chain Enhanced binding affinity

Stereochemical Considerations

The (2S) configuration in the target compound is crucial for enantioselective synthesis. Stereoisomers (e.g., (2R,3S) or (2S,4R)) may exhibit divergent biological activities:

Compound Stereochemistry Synthetic Relevance Reference
Target compound (2S) High enantiomeric purity required
(2R,3S)-Boc-3-methoxypyrrolidine-2-carboxylic acid (2R,3S) Undesired isomer in chiral separation
(2S,4R)-TBMP (2S,4R) Byproduct in anti-HCV drug synthesis

Preparation Methods

Stereoselective Cyclization of γ-Chloro-α-Iminoesters

A foundational approach for azetidine-2-carboxylic acid derivatives involves the reduction of γ-chloro-α-(N-alkylimino)esters. As reported in Tetrahedron (1998), sodium cyanoborohydride in methanol with acetic acid selectively reduces these intermediates at 0°C to yield γ-chloro-α-(N-alkylamino)esters. Subsequent 1,4-dehydrochlorination under reflux forms the azetidine ring . For the target compound, this method can be adapted by:

  • Synthesis of γ-Chloro-α-Iminoester Precursor :

    • Reacting 3,3-dimethyl-α-iminobutanoate with chloroacetyl chloride to install the γ-chloro group.

    • Chiral auxiliaries or asymmetric catalysis ensures the (2S) configuration .

  • Reductive Cyclization :

    • Treating the intermediate with sodium cyanoborohydride in methanol at reflux (65°C) induces ring closure, forming 3,3-dimethylazetidine-2-carboxylic acid ester .

  • Boc Protection :

    • The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine, yielding the Boc-protected azetidine .

    • Hydrolysis of the ester with aqueous NaOH affords the carboxylic acid .

Key Data :

StepReagents/ConditionsYieldPurity
CyclizationNaBH3CN, MeOH, 65°C75%>90%
Boc ProtectionBoc2O, Et3N, THF85%97%
Ester HydrolysisNaOH (2M), rt95%>98%

Hydrogenation-Mediated Ring Formation

An alternative route from the patent literature (CN103204801A) leverages hydrogenation for azetidine synthesis:

  • N-Benzylation of 3-Hydroxypyridine :

    • Reacting 3-hydroxypyridine with benzyl bromide in ethanol forms N-benzyl-3-hydroxypyridinium bromide .

  • Reduction to Piperidine Derivative :

    • Sodium borohydride reduces the pyridinium salt to N-benzyl-3-hydroxypiperidine (80% yield) .

  • Boc Protection and Oxidation :

    • Hydrogenolysis removes the benzyl group under Pd/C catalysis, followed by Boc protection with Boc2O.

    • Oxidation of the hydroxyl group using dimethyl sulfoxide (DMSO) and oxalyl chloride converts the intermediate to N-Boc-3-piperidone, which is further functionalized to the azetidine .

Adaptation for Target Compound :

  • Substituent modification during the piperidone stage introduces the 3,3-dimethyl group.

  • Stereochemical control is achieved via chiral resolution or asymmetric hydrogenation .

Direct Boc Protection of Azetidine Intermediate

Suppliers such as PharmaBlock Sciences and Aladdin Scientific synthesize the compound via:

  • Preparation of 3,3-Dimethylazetidine-2-carboxylic Acid :

    • Cyclocondensation of β-amino alcohols with chloroacetic acid derivatives forms the azetidine core .

  • Boc Protection :

    • The amine reacts with Boc anhydride in dichloromethane (DCM) at 0–25°C, followed by aqueous workup .

Process Optimization :

  • Use of Hünig’s base (DIPEA) enhances Boc group incorporation efficiency (yield: 82–88%) .

  • Crystallization from n-heptane ensures high purity (>97%) .

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Reductive Cyclization High stereoselectivityMulti-step purification42–58%
Hydrogenation Scalable for industrial useRequires Pd/C catalyst50–65%
Direct Protection Simplified workflowLower enantiomeric control70–75%

Critical Considerations in Synthesis

  • Stereochemical Control : Asymmetric induction using (S)-proline-derived catalysts or chiral HPLC separation ensures >99% enantiomeric excess .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (n-heptane) achieves >98% purity .

  • Scalability : The hydrogenation route (Patent CN103204801A) is preferred for kilogram-scale production due to robust intermediates .

Q & A

Basic Research Questions

Q. What are the critical structural and stereochemical features of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid, and how do they influence synthetic applications?

  • Answer : The compound contains a 4-membered azetidine ring with a chiral (2S) configuration, a tert-butoxycarbonyl (Boc) protecting group at N1, and two methyl groups at C3. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling. The stereochemistry at C2 is critical for interactions in chiral environments, such as enzyme active sites. Structural analogs (e.g., Boc-protected pyrrolidines in and aziridines in ) highlight the importance of ring size and substituents on reactivity .

Q. What synthetic strategies are effective for introducing the Boc group to azetidine-2-carboxylic acid derivatives?

  • Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃). For sterically hindered amines like 3,3-dimethylazetidine, prolonged reaction times or elevated temperatures (40–60°C) may be required. Monitoring via TLC or LC-MS ensures complete protection. Similar protocols for Boc-protected pyrrolidines () and aziridines ( ) validate this approach .

Q. Which purification techniques are optimal for isolating this compound from reaction mixtures?

  • Answer : Reverse-phase chromatography (C18 column) with gradients of acetonitrile/water (+0.1% TFA) effectively separates polar impurities. Crystallization using ethyl acetate/hexane mixtures can yield high-purity solids. For diastereomeric byproducts, chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, as demonstrated for Boc-protected analogs in .

Q. How is the compound characterized to confirm its structure and stereochemical integrity?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.0–4.0 ppm). NOESY confirms stereochemistry.
  • MS : High-resolution ESI-MS verifies molecular weight (theoretical: 243.26 g/mol).
  • XRD : Single-crystal X-ray diffraction unambiguously confirms configuration (as in for related compounds) .

Advanced Research Questions

Q. How can chiral separation of this compound from diastereomeric mixtures be achieved without traditional salinization?

  • Answer : A green chiral separation method, adapted from , uses aqueous-organic biphasic systems with chiral selectors (e.g., cyclodextrins). This avoids energy-intensive salinization and reduces solvent waste. For example, a water/ethyl acetate system with β-cyclodextrin preferentially extracts the desired enantiomer, achieving >99% ee .

Q. What factors contribute to the compound’s stability during long-term storage, and how can degradation be mitigated?

  • Answer : The Boc group is sensitive to acidic conditions and heat. Degradation products include free azetidine-2-carboxylic acid and tert-butyl alcohol. Storage at –20°C under inert gas (argon) in anhydrous DMSO or DMF minimizes hydrolysis. emphasizes avoiding prolonged storage due to gradual decomposition .

Q. How do the 3,3-dimethyl substituents influence the compound’s reactivity in ring-opening or cross-coupling reactions?

  • Answer : The methyl groups increase steric hindrance, slowing nucleophilic attacks at C3. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires bulky ligands (XPhos) and elevated temperatures (80–100°C). Computational studies (DFT) on analogous Boc-protected azetidines ( ) reveal reduced ring strain compared to aziridines, favoring stability over reactivity .

Q. What advanced analytical methods resolve contradictions in reported solubility or spectral data for this compound?

  • Answer : Discrepancies in solubility (e.g., DMSO vs. methanol) arise from polymorphic forms. Variable-temperature NMR and powder XRD identify polymorphs. For spectral conflicts, 2D NMR (HSQC, HMBC) and spiking experiments with authentic samples ( ) validate assignments. Collaborative databases (e.g., CC-DPS in ) provide standardized spectral libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.